6-Hydrazinyl-3-isopropyl-[1,2,4]triazolo[4,3-b]pyridazine

Lipophilicity Membrane permeability Drug design

6-Hydrazinyl-3-isopropyl-[1,2,4]triazolo[4,3-b]pyridazine (CAS 1189749-47-0) is a heterocyclic small molecule belonging to the triazolo[4,3-b]pyridazine family, characterized by a fused 1,2,4-triazole–pyridazine bicyclic core. The compound bears a hydrazinyl (–NHNH₂) substituent at the 6-position and an isopropyl group at the 3-position, giving it a molecular formula of C₈H₁₂N₆ and a molecular weight of 192.22 g·mol⁻¹.

Molecular Formula C8H12N6
Molecular Weight 192.226
CAS No. 1189749-47-0
Cat. No. B2544688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Hydrazinyl-3-isopropyl-[1,2,4]triazolo[4,3-b]pyridazine
CAS1189749-47-0
Molecular FormulaC8H12N6
Molecular Weight192.226
Structural Identifiers
SMILESCC(C)C1=NN=C2N1N=C(C=C2)NN
InChIInChI=1S/C8H12N6/c1-5(2)8-12-11-7-4-3-6(10-9)13-14(7)8/h3-5H,9H2,1-2H3,(H,10,13)
InChIKeyZJVWWCKFBSPSDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Hydrazinyl-3-isopropyl-[1,2,4]triazolo[4,3-b]pyridazine (CAS 1189749-47-0) – Compound Identity and Core Structural Profile


6-Hydrazinyl-3-isopropyl-[1,2,4]triazolo[4,3-b]pyridazine (CAS 1189749-47-0) is a heterocyclic small molecule belonging to the triazolo[4,3-b]pyridazine family, characterized by a fused 1,2,4-triazole–pyridazine bicyclic core [1]. The compound bears a hydrazinyl (–NHNH₂) substituent at the 6-position and an isopropyl group at the 3-position, giving it a molecular formula of C₈H₁₂N₆ and a molecular weight of 192.22 g·mol⁻¹ [1]. Its computed physicochemical descriptors include a consensus LogP of 1.05, a topological polar surface area (TPSA) of 81.13 Ų, two hydrogen-bond donors, five hydrogen-bond acceptors, and two rotatable bonds, placing it within drug-like chemical space as defined by Lipinski and related filters [1][2]. The compound is catalogued as a screening building block by InterBioScreen (ID: BB_SC-7481) and is primarily utilized as a synthetic intermediate and probe molecule in medicinal chemistry campaigns targeting kinase inhibition and antimicrobial discovery [3].

Why 6-Hydrazinyl-3-isopropyl-[1,2,4]triazolo[4,3-b]pyridazine Cannot Be Casually Replaced by Other Triazolo-Pyridazines


The 3-position isopropyl substituent and the 6-position hydrazinyl group jointly define the physicochemical and reactivity profile of this compound in ways that cannot be replicated by simple replacement with other triazolo[4,3-b]pyridazine analogs. Removal of the isopropyl group (as in CAS 7229-00-7) reduces the consensus LogP by approximately 1.7 log units (from +1.05 to −0.7), fundamentally altering membrane permeability and protein-binding characteristics [1][2]. Substitution of the 6-hydrazinyl moiety with chlorine (CAS 72392-97-3) eliminates the nucleophilic hydrazine handle, precluding the Schiff-base condensation and cyclocondensation reactions that are central to this compound's utility as a diversity-oriented synthesis intermediate . Even among 3-alkyl congeners (e.g., 3-methyl analog, LogP ~0.49), the isopropyl group provides a distinct steric and lipophilic signature that affects target engagement in kinase ATP-binding pockets, where hydrophobic interactions with the gatekeeper residue region can be decisive for potency and selectivity [3]. These non-interchangeable structural features make generic substitution scientifically invalid without re-optimization of the entire synthesis or screening cascade.

Quantitative Differentiation Evidence for 6-Hydrazinyl-3-isopropyl-[1,2,4]triazolo[4,3-b]pyridazine vs. Closest Analogs


Enhanced Lipophilicity (LogP) vs. Unsubstituted 6-Hydrazinyl-[1,2,4]triazolo[4,3-b]pyridazine (CAS 7229-00-7)

The 3-isopropyl substituent on the target compound confers a substantially higher lipophilicity compared to the unsubstituted parent compound (CAS 7229-00-7). The target compound exhibits a consensus LogP of 1.05, whereas the des-isopropyl analog (CAS 7229-00-7) has a computed XLogP3-AA of −0.7 [1][2]. This represents a ΔLogP of approximately +1.75 units, indicating a >50-fold increase in octanol-water partition coefficient favoring the isopropyl-bearing compound. The LogD values at both pH 5.5 (1.04) and pH 7.4 (1.05) confirm that the lipophilicity gain is pH-independent and not driven by ionization state changes, consistent with the neutral hydrazine pKa (~18.3) [1]. This difference is critical for passive membrane permeability and blood-brain barrier penetration potential in CNS-targeted screening programs.

Lipophilicity Membrane permeability Drug design

Intermediate Polarity Positioning Between Chloro and Unsubstituted Analogs – Physicochemical Profile Comparison

The target compound occupies an intermediate physicochemical space that bridges overly polar (unsubstituted hydrazine) and overly lipophilic (chloro) analogs. The 6-chloro-3-isopropyl analog (CAS 72392-97-3) has a computed LogP of 1.78 and LogSW of −2.15, whereas the des-isopropyl hydrazine analog has a LogP of −0.7 [1][2]. The target compound's LogP of 1.05 positions it within the optimal range (LogP 0–3) for oral bioavailability according to the Lipinski Rule of Five, while avoiding the excessively low polarity (LogP >1.5) that can lead to poor aqueous solubility, high metabolic clearance, and promiscuous off-target binding. Additionally, the target compound's TPSA of 81.13 Ų is identical to the unsubstituted hydrazine analog (PSA ~81 Ų) but substantially higher than the chloro analog, conferring better aqueous solubility potential while retaining sufficient permeability .

Drug-likeness Lead optimization Property-based design

Synthetic Versatility: Hydrazinyl Handle Enables Diversity-Oriented Derivatization vs. Chloro Analog Limitations

The 6-hydrazinyl group on the target compound provides a uniquely versatile reactive handle for late-stage diversification that is absent in the 6-chloro analog. The hydrazine moiety can participate in (i) Schiff base condensation with aldehydes/ketones to form hydrazones, (ii) cyclocondensation with orthoesters or carboxylic acid derivatives to form fused triazoles, and (iii) oxidative cyclization of hydrazone intermediates to generate extended heterocyclic systems [1][2]. In contrast, the 6-chloro analog (CAS 72392-97-3) is limited to nucleophilic aromatic substitution (SₙAr) reactions with amine nucleophiles or transition-metal-catalyzed cross-couplings, which require harsher conditions and offer a narrower scope of accessible derivatives . The hydrazinyl compound serves as a direct precursor to 3,6-disubstituted triazolo[4,3-b]pyridazine libraries via one-pot oxidative cyclization protocols using Me₄NBr/oxone, a methodology demonstrated on related substrates in the literature [1].

Synthetic chemistry Building block Hydrazone chemistry

Class-Level Antimicrobial Activity of 3-Substituted Triazolo[4,3-b]pyridazines – Positioning the Isopropyl Scaffold

A series of 3-substituted [1,2,4]triazolo[4,3-b]pyridazine derivatives (compounds 4a–4o) were evaluated for in vitro antimicrobial activity against Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa), and fungal strains [1]. All compounds in the series exhibited good to moderate antimicrobial activity, establishing the triazolo[4,3-b]pyridazine core as a validated antimicrobial scaffold [1]. The antimicrobial activity was found to be dependent on the nature of the 3-position substituent, with electron-withdrawing and lipophilic substituents generally enhancing potency. The 3-isopropyl group on the target compound provides a balanced lipophilic contribution (LogP contribution ~1.7 units relative to hydrogen) that is consistent with substituents associated with enhanced antimicrobial activity in the reported series. While no direct MIC data are publicly available for the specific 3-isopropyl-6-hydrazinyl compound, the class-level inference positions it as a rational starting point for antimicrobial lead discovery campaigns, particularly where the hydrazinyl group offers a derivatization handle for further optimization [2].

Antimicrobial screening Antibacterial Antifungal

Triazolo[4,3-b]pyridazine Scaffold as Privileged c-Met Kinase Inhibitor Pharmacophore – Structural Basis for Isopropyl Engagement

The [1,2,4]triazolo[4,3-b]pyridazine scaffold has been explicitly claimed in patent literature as a core pharmacophore for c-Met tyrosine kinase inhibition, with Novartis AG filing extensive composition-of-matter patents covering 3,6-disubstituted derivatives as anticancer agents [1]. More recently, dual c-Met/Pim-1 inhibitors based on the triazolo[4,3-b]pyridazine scaffold demonstrated potent antiproliferative activity, with compound 4g achieving IC₅₀ values of 0.163 ± 0.01 μM against c-Met and 0.283 ± 0.01 μM against Pim-1 kinase, along with a mean growth inhibition (GI%) of 55.84% across a panel of 60 cancer cell lines [2]. The 3-position substituent is a critical determinant of kinase selectivity and potency, with hydrophobic groups at this position occupying the ATP-binding pocket's hydrophobic region proximal to the gatekeeper residue. The isopropyl substituent on the target compound represents a minimum hydrophobic pharmacophoric element that balances steric fit with conformational flexibility, as supported by the patent SAR disclosing that branched alkyl groups at the 3-position confer favorable c-Met inhibitory profiles [1]. The 6-hydrazinyl group simultaneously provides a vector for further elaboration into hydrazone-based kinase inhibitor motifs.

Kinase inhibition c-Met Anticancer Oncology

Optimal Procurement and Research Application Scenarios for 6-Hydrazinyl-3-isopropyl-[1,2,4]triazolo[4,3-b]pyridazine


Diversity-Oriented Synthesis of Triazolo-Pyridazine Compound Libraries via Hydrazone Chemistry

Medicinal chemistry teams constructing focused libraries of triazolo[4,3-b]pyridazine analogs for kinase or antimicrobial screening should prioritize this compound as a key building block. The 6-hydrazinyl group enables rapid parallel synthesis via Schiff-base condensation with diverse aromatic and heteroaromatic aldehydes, followed by oxidative cyclization to generate 3-isopropyl-6-aryl-[1,2,4]triazolo[4,3-b]pyridazines in two steps [1]. This approach, validated on related substrates using Me₄NBr/oxone in aqueous medium, circumvents the need for multi-step de novo synthesis of each library member and leverages the compound's pre-installed 3-isopropyl pharmacophoric element [1]. The balanced LogP (1.05) of the starting hydrazine ensures that the resulting hydrazone and cyclized products remain within drug-like property space.

c-Met Kinase Inhibitor Lead Discovery – Scaffold-Hopping from Patent-Exemplified Chemotypes

Research groups pursuing novel c-Met inhibitor scaffolds with freedom-to-operate should evaluate this compound as a starting point for scaffold-hopping strategies. The Novartis patent (US20130324526A1) extensively claims 3,6-disubstituted triazolo[4,3-b]pyridazines as c-Met inhibitors, but the 6-hydrazinyl-3-isopropyl substitution pattern appears to be outside the specifically exemplified chemical space [2]. The recent demonstration of potent dual c-Met/Pim-1 inhibition (IC₅₀ 0.163 μM for c-Met) by related triazolo[4,3-b]pyridazine derivatives confirms the ongoing relevance of this scaffold in kinase drug discovery [3]. The hydrazinyl group provides a unique vector for introducing substituents that can access the solvent-exposed region of the kinase ATP-binding site, a design strategy that has yielded selective kinase inhibitors.

Antimicrobial Probe Development Leveraging Dual Hydrazine/Isopropyl Functionality

Academic and industrial screening laboratories investigating novel antimicrobial agents should consider this compound for inclusion in phenotypic screening decks and as a starting point for focused analog synthesis. The class-level antimicrobial activity of 3-substituted triazolo[4,3-b]pyridazines has been established across Gram-positive, Gram-negative, and fungal species [1]. The isopropyl group provides a modest lipophilicity contribution (ΔLogP ~1.7 vs. unsubstituted) that can enhance bacterial membrane penetration, while the hydrazinyl group enables systematic SAR exploration at the 6-position without altering the core scaffold. This combination of validated scaffold activity and synthetic tractability is particularly valuable for resource-limited academic groups conducting antimicrobial resistance (AMR) research.

Physicochemical Property Benchmarking and CNS Drug Discovery Candidate Evaluation

Computational chemistry and DMPK groups evaluating triazolo-pyridazine chemical space for CNS drug discovery applications should use this compound's experimentally derived and computed property data as a reference point. With a LogP of 1.05, TPSA of 81.13 Ų, MW of 192.22, and only two hydrogen-bond donors, this compound falls within the favorable CNS MPO desirability window (TPSA < 90 Ų, LogP 1–3, MW < 400) [4]. These properties contrast with the overly polar unsubstituted analog (LogP −0.7, CNS MPO penalty) and the overly lipophilic chloro analog (LogP 1.78, potential solubility and promiscuity liability), making the hydrazinyl-isopropyl combination a property-optimized entry point for CNS-targeted triazolo-pyridazine programs [4][5].

Quote Request

Request a Quote for 6-Hydrazinyl-3-isopropyl-[1,2,4]triazolo[4,3-b]pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.